

A Comparative Analysis of Spectroscopic Data: Synthetic vs. Natural Isobutyl Octanoate

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Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

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For researchers, scientists, and drug development professionals, the confirmation of a molecule's identity and purity is paramount. This guide provides a comparative overview of the spectroscopic data for synthetic and naturally sourced **isobutyl octanoate**. In principle, the spectroscopic signature of a pure chemical compound is identical regardless of its origin. Therefore, this comparison serves as a method for verifying the structural integrity and purity of a sample against a known standard. Any observed differences in the spectra would likely indicate the presence of impurities.

Isobutyl octanoate is an ester known for its fruity aroma and is used in the flavor and fragrance industry. Its structure is characterized by an octanoyl group attached to an isobutyl group via an ester linkage.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected quantitative data from key spectroscopic techniques for pure **isobutyl octanoate**.

Table 1: ^1H NMR Spectroscopic Data (Typical Values)

Protons	Chemical Shift (δ) ppm	Multiplicity
Terminal Methyl ($-\text{CH}_3$ of octanoate)	0.85 - 0.95	Triplet
Methylene Chain ($-(\text{CH}_2)_5-$)	1.20 - 1.40	Multiplet
β -Methylene to Carbonyl ($-\text{CH}_2-\text{CH}_2-\text{COOR}$)	1.55 - 1.70	Multiplet
α -Methylene to Carbonyl ($-\text{CH}_2-\text{COOR}$)	2.20 - 2.35	Triplet
Methylene of Isobutyl ($-\text{OCH}_2-$)	3.80 - 3.90	Doublet
Methine of Isobutyl ($-\text{CH}(\text{CH}_3)_2$)	1.85 - 2.00	Multiplet
Methyls of Isobutyl ($-\text{CH}(\text{CH}_3)_2$)	0.90 - 1.00	Doublet

Note: Chemical shifts can vary slightly depending on the solvent and instrument parameters.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (Typical Values)

Carbon	Chemical Shift (δ) ppm
Carbonyl ($-\text{C}=\text{O}$)	~ 173
Methylene of Isobutyl ($-\text{OCH}_2-$)	~ 70
α -Methylene to Carbonyl ($-\text{CH}_2-\text{COOR}$)	~ 34
Methylene Chain ($-(\text{CH}_2)_5-$)	22 - 32
Methine of Isobutyl ($-\text{CH}(\text{CH}_3)_2$)	~ 28
Methyls of Isobutyl ($-\text{CH}(\text{CH}_3)_2$)	~ 19
Terminal Methyl ($-\text{CH}_3$ of octanoate)	~ 14

Table 3: IR Spectroscopic Data

Functional Group	Absorption Band (cm ⁻¹)	Intensity
C=O (Carbonyl) Stretch	1750 - 1735	Strong, Sharp
C-O (Ester) Stretch	1300 - 1000	Strong
C-H (Aliphatic) Stretch	2960 - 2850	Strong

The strong C=O stretch is a key diagnostic peak for esters.[2]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation	Relative Intensity
200	Molecular Ion [M] ⁺	Low
145	[M-C ₄ H ₇] ⁺ (McLafferty + 1 rearrangement)	Moderate
127	[M-OC ₄ H ₉] ⁺ (Loss of isobutoxy group)	High
57	[C ₄ H ₉] ⁺ (Isobutyl cation)	High (Often Base Peak)
56	[C ₄ H ₈] ⁺	High
41	[C ₃ H ₅] ⁺	Moderate

The fragmentation pattern is a unique fingerprint of the molecule. The Human Metabolome Database and PubChem provide reference mass spectra for **isobutyl octanoate**. [3][4] Mass fragment 145 results from a McLafferty + 1 rearrangement, while mass fragment 127 results from the loss of the isobutoxy group.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[1]

- Sample Preparation:
 - Dissolve 5-10 mg of the **isobutyl octanoate** sample (either synthetic or natural) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.^[1]
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum over a range of 0-12 ppm.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
 - Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence.
 - Acquire the spectrum over a range of 0-220 ppm.
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^[6]

- Sample Preparation (Neat Liquid):

- This method is suitable for pure liquid esters like **isobutyl octanoate**.[\[6\]](#)
- Place a single drop of the sample between two clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin liquid film.
- Data Acquisition (FTIR):
 - Record a background spectrum of the clean salt plates.
 - Place the sample plates in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .[\[6\]](#)
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[6\]](#) The instrument's software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

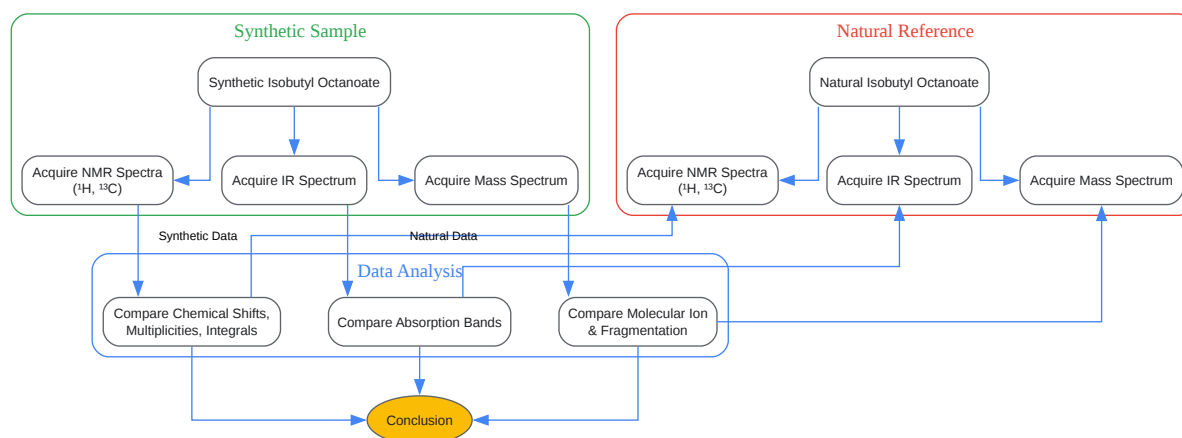
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[7\]](#) Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like esters.

- Sample Preparation:
 - Prepare a dilute solution of the **isobutyl octanoate** sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms ($30\text{ m} \times 0.25\text{ mm}$, $0.25\text{ }\mu\text{m}$ film thickness), is typically used.[\[8\]](#)

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 70 °C for 1 minute), then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[9\]](#)
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.[\[9\]](#)
 - Transfer Line Temperature: 250 °C.[\[9\]](#)

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing synthetic and natural **isobutyl octanoate** samples.



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Caption: Workflow for spectroscopic data comparison of synthetic vs. natural samples.

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